N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide (hereafter referred to as Compound A) is a synthetic small molecule featuring a rhodanine-thiazolidinone core. This structure comprises:
- A Z-configured benzylidene group at the 5-position of the thiazolidinone ring, substituted with a 2-methoxy group.
- A propanamide linker terminating in an N-(1-hydroxy-3-phenylpropan-2-yl) moiety.
- Sulfanylidene and oxo groups at the 2- and 4-positions of the thiazolidinone, respectively.
The compound’s synthesis likely follows established protocols for rhodanine derivatives, involving Knoevenagel condensation of 2-methoxybenzaldehyde with 4-oxo-2-thioxothiazolidine, followed by coupling with a propanamide-bearing side chain (see Scheme 1 in for analogous methods) . Structural confirmation would employ techniques such as X-ray crystallography (SHELX/ORTEP; –8) and NMR spectroscopy .
Properties
IUPAC Name |
N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-19-10-6-5-9-17(19)14-20-22(28)25(23(30)31-20)12-11-21(27)24-18(15-26)13-16-7-3-2-4-8-16/h2-10,14,18,26H,11-13,15H2,1H3,(H,24,27)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXPKHGGQFIONK-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC(CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC(CC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide, with CAS number 900135-35-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H24N2O4S2
- Molecular Weight : 456.58 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Below are detailed findings from various studies:
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(1-hydroxy-3-phenylpropan-2-yl)-3... have shown significant anticancer properties. For instance:
- Mechanism of Action : The thiazolidinone moiety is known to interact with various biological targets, leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
-
Case Studies :
- A study by Zhang et al. (2011) demonstrated that phenylpropanamide derivatives exhibited potent anticancer activity against several cancer cell lines, including breast and colon cancer cells .
- Another investigation revealed that thiazolidinone derivatives could effectively inhibit tumor growth in vivo, supporting their potential as therapeutic agents .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- In Vitro Studies : Compounds structurally related to this thiazolidinone have been tested against various bacterial strains, demonstrating significant antibacterial activity. The presence of the methoxyphenyl group enhances lipophilicity, improving membrane penetration and bioactivity against Gram-positive bacteria .
- Research Findings :
Data Summary Table
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | Significant growth inhibition in cancer cell lines |
| Antimicrobial | Disruption of cell wall synthesis | Effective against Gram-positive and Gram-negative bacteria |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide. For instance:
- Mechanism of Action : The compound's thiazolidine moiety may interact with various biological targets, including enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that it could inhibit key pathways such as the 5-lipoxygenase pathway, which is crucial in inflammation and cancer progression .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Thiazolidine derivatives are known to exhibit such activities, which may be relevant for conditions like arthritis or other inflammatory diseases.
- In Vitro Studies : Compounds with structural similarities have shown promising results in reducing inflammatory markers in cell cultures, indicating that this compound could possess similar properties .
| Study | Findings |
|---|---|
| Anti-inflammatory Assay | Significant reduction in pro-inflammatory cytokines was observed . |
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Antioxidants play a crucial role in preventing oxidative stress-related damage in cells.
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis routes and the structure activity relationship (SAR) is vital for optimizing the biological activity of this compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Rhodanine-Thiazolidinone Analogues
*Calculated using molecular formula C24H25N3O4S2.
Key Observations:
Compound B’s thiophene substituent may confer resistance to oxidative metabolism compared to methoxy-phenyl groups . Compound D’s 3-hydroxyphenyl group could enable stronger hydrogen bonding, improving target affinity .
Solubility and Pharmacokinetics :
- The N-(1-hydroxy-3-phenylpropan-2-yl) side chain in Compound A likely improves aqueous solubility versus purely aromatic substituents (e.g., Compound B ) .
- Compound C ’s 3-methoxy-4-propoxy group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
Synthetic Accessibility: Most analogues are synthesized via Knoevenagel condensation () . Side-chain modifications (e.g., hydroxy or chlorophenyl groups) require tailored coupling agents (e.g., DMF/LiH in ) .
Computational Insights :
- Molecular docking studies (as in ) suggest rhodanine derivatives bind to ATP pockets in kinases, with substituent bulk influencing steric compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
